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Compound of Interest

Compound Name:
3-(4-Chlorophenyl)-2-hydroxyprop-

2-enoic acid

CAS No.: 127273-12-5

Cat. No.: B13957322

Get Quote

Part 1: Executive Technical Summary
Compound Identity: 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid Synonyms: 4-

Chlorophenylpyruvic acid (Enol form); p-Chlorophenylpyruvic acid; 3-(4-Chlorophenyl)-2-

oxopropanoic acid (Keto form). CAS Registry Number: 3617-01-4 (Generic for the tautomeric

mixture) Molecular Formula: C

H

ClO

Molecular Weight: 198.60 g/mol

Technical Scope: This guide details the physicochemical behavior of 3-(4-chlorophenyl)-2-
hydroxyprop-2-enoic acid, specifically focusing on its existence as the stable enol tautomer

of 4-chlorophenylpyruvic acid. Unlike simple aliphatic ketones, this compound exhibits a

significant enol population in the solid state and organic solvents due to extended conjugation

with the p-chlorophenyl ring. It serves as a critical intermediate in the biosynthesis of non-
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canonical amino acids and acts as a potent inhibitor of Macrophage Migration Inhibitory Factor

(MIF) tautomerase activity.

Part 2: Physicochemical Specifications[1]
The following data aggregates experimental values and high-confidence predictive models for

the compound in its isolated form.
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Property Value / Description Context & Causality

Melting Point 190°C (Decomposition)

High lattice energy due to

intermolecular H-bonding

(dimer formation) stabilizes the

solid state until thermal

decomposition occurs [1].

pKa (Acidic) 3.2 – 3.4 (Carboxylic)

The electron-withdrawing 4-

chloro substituent lowers the

pKa relative to phenylpyruvic

acid (pKa ~3.5), increasing

acidity.

pKa (Enolic) ~10.5

The enolic -OH proton is

weakly acidic but

exchangeable, playing a key

role in metal chelation (e.g.,

Fe³⁺ assays).

LogP (Octanol/Water) 2.2 ± 0.3

Lipophilic character is driven

by the chlorophenyl ring,

making it membrane-

permeable but poorly water-

soluble.

Solubility

High: DMSO, Ethanol,

MethanolLow: Water (<1

mg/mL)

The planar enol form stacks

effectively in crystal lattices,

resisting aqueous solvation.

Soluble in polar organic

solvents.

UV-Vis Absorption λmax ~ 290–300 nm

Characteristic of the cinnamyl-

like conjugated system (Ar-

CH=C(OH)-) present in the

enol form.

Part 3: Core Mechanism – Keto-Enol Tautomerism
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The defining feature of this compound is its tautomeric equilibrium. While most ketones favor

the keto form, the 4-chlorophenyl group provides resonance stabilization to the enol form (3-(4-
chlorophenyl)-2-hydroxyprop-2-enoic acid), particularly in non-polar environments.

Tautomeric Equilibrium Pathway

Keto Form
(4-Chlorophenylpyruvic acid)

Dominant in: Water (pH 7)

Enolate Intermediate
(Resonance Stabilized)

- H+ (Slow in neutral pH) Enol Form
(3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid)

Dominant in: Solid State / DMSO

Organic Solvents

+ H+ on C3
+ H+ on O

- H+ (Fast)

Click to download full resolution via product page

Figure 1: Tautomeric equilibrium shifting between the keto form (favored in aqueous solution)

and the enol form (favored in solid state and organic solvents).[1]

Mechanistic Insight: In the solid state, the compound exists almost exclusively as the (Z)-enol

isomer, stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the

carboxylic carbonyl. Upon dissolution in water, the equilibrium shifts toward the keto form

(pyruvate structure) over time, a process catalyzed by the enzyme tautomerase in biological

systems [2].

Part 4: Synthesis Protocol (Self-Validating)
Methodology: Erlenmeyer-Plöchl Azlactone Synthesis followed by Hydrolysis. This route is

preferred over direct condensation for its high yield and purity, avoiding self-polymerization of

the pyruvate.

Workflow Diagram
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Start: 4-Chlorobenzaldehyde
+ N-Acetylglycine

Step 1: Azlactone Formation
(Acetic Anhydride / NaOAc, 100°C)

Cyclodehydration

Step 2: Ring Opening Hydrolysis
(HCl / H2O, Reflux)

Acid Hydrolysis (-Acetamide)

Final Product:
3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid

Crystallization

Click to download full resolution via product page

Figure 2: Synthetic pathway via the stable azlactone intermediate.

Step-by-Step Protocol
Azlactone Formation (Validation Point 1):

Reagents: 4-Chlorobenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Anhydrous Sodium

Acetate (0.6 eq), Acetic Anhydride (3.0 eq).

Procedure: Reflux the mixture at 100–110°C for 2 hours. The solution will turn

yellow/orange.

Validation: Upon cooling, a solid precipitate (the azlactone) must form. Recrystallize from

ethanol. Target MP of azlactone: ~140°C.

Hydrolysis to Keto-Enol Acid (Validation Point 2):

Reagents: Azlactone intermediate, 3M Hydrochloric Acid (HCl).
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Procedure: Suspend the azlactone in 3M HCl and reflux for 4–6 hours. The azlactone ring

opens, and the acetyl group is cleaved.

Workup: Cool the solution slowly. The product precipitates as the enol form. Filter and

wash with ice-cold water.

Purification: Recrystallize from benzene or dilute ethanol.

Final Validation: Check Melting Point. It should decompose near 190°C. A lower MP

(<160°C) indicates incomplete hydrolysis or presence of the keto-isomer hydrates [1].

Part 5: Analytical Characterization
Distinguishing the enol from the keto form is critical for quality control.

Method Enol Signature (Target)
Keto Signature
(Impurity/Solvent Effect)

¹H-NMR (DMSO-d₆)
Singlet at δ ~6.5 ppm (Vinylic

proton, -CH=).

Singlet at δ ~4.1 ppm

(Methylene protons, -CH₂-).

IR Spectroscopy

Broad band 3200-3400 cm⁻¹

(Enolic -OH). Sharp C=C

stretch ~1640 cm⁻¹.

Strong C=O stretch ~1720

cm⁻¹ (Ketone carbonyl).

Ferric Chloride Test
Deep Green/Blue Color

(Positive for Enol).
No color change (Negative).

Note on Stability: In DMSO-d₆, the enol form is stable for hours. In D₂O (with NaOD), the

methylene signal (keto form) appears rapidly as the equilibrium shifts [3].

Part 6: Applications in Drug Development
Macrophage Migration Inhibitory Factor (MIF) Inhibition
4-Chlorophenylpyruvic acid is a structural analog of the substrate for MIF, a pro-inflammatory

cytokine with enzymatic tautomerase activity. The compound binds to the active site, mimicking

the enol transition state, and inhibits the tautomerization of p-hydroxyphenylpyruvate [2].
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Protocol: Spectrophotometric assay tracking the keto-to-enol conversion of p-

hydroxyphenylpyruvate at 300 nm.

Potency: IC₅₀ values are typically in the low micromolar range (~0.18 µM for oxime

derivatives) [4].

Biosynthetic Precursor
Used as a transamination substrate to synthesize 4-chlorophenylalanine, a non-canonical

amino acid used in peptide engineering to enhance lipophilicity and proteolytic stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physicochemical Profiling & Technical Guide: 3-(4-
Chlorophenyl)-2-hydroxyprop-2-enoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13957322/docs#physicochemical-profiling-technical-
guide-3-4-chlorophenyl-2-hydroxyprop-2-enoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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